2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid
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Overview
Description
2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid is a synthetic organic compound with the molecular formula C10H16F3NO4 and a molecular weight of 271.23 g/mol . This compound is known for its unique structure, which includes both tert-butoxycarbonyl and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid typically involves the reaction of tert-butoxycarbonylamino compounds with trifluoromethylating agents under controlled conditions . One common method involves the use of tert-butyl carbamate and trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield . The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butoxycarbonylamino-4,4,4-trifluorobutanoic acid
- 2-Tert-butoxycarbonylamino-4,4,4-trifluorovaline
Uniqueness
What sets 2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid apart from similar compounds is its additional trifluoromethyl group, which significantly enhances its chemical reactivity and biological activity . This unique structure makes it a versatile intermediate in various synthetic and research applications .
Properties
IUPAC Name |
4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F6NO4/c1-8(2,3)21-7(20)17-4(6(18)19)5(9(11,12)13)10(14,15)16/h4-5H,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHFSDGXBRYNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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